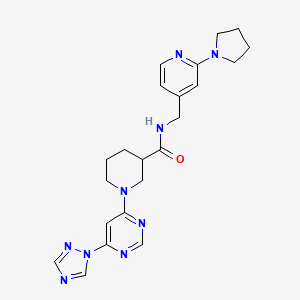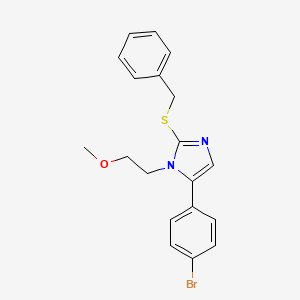
2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Corrosion Inhibition
- Imidazole derivatives, including those similar to 2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole, have been explored for their corrosion inhibition properties. A study by Prashanth et al. (2021) highlights the use of imidazole derivatives in protecting mild steel in acidic solutions, emphasizing their potential in corrosion prevention applications. These compounds demonstrate strong adsorption and high corrosion inhibition efficiency, making them valuable in industrial contexts (Prashanth et al., 2021).
Synthetic Chemistry
- Imidazole derivatives are pivotal in synthetic chemistry for the creation of various complex structures. Khalafy et al. (2002) illustrate the transformation of certain imidazole derivatives into imidazo[1,2-a]pyridines and indoles, which are crucial in synthesizing diverse chemical entities (Khalafy et al., 2002). This versatility in chemical reactions underlines the importance of such compounds in pharmaceutical and material sciences.
Material Science
- The study of the structural and electronic properties of imidazole derivatives, as shown by Ahmad et al. (2018), provides insights into their applications in material science. Their research delves into the synthesis and analysis of tetra substituted imidazoles, which have significant implications in developing new materials with unique optical and electronic properties (Ahmad et al., 2018).
Optical and Electrical Properties
- Research on benzimidazole derivatives, related to imidazole derivatives, by Anand and Muthusamy (2018), showcases the exploration of these compounds for their optical, electrical, electrochemical, and thermal properties. Such studies are vital for advancing our understanding of new materials for electronic and optical applications (Anand & Muthusamy, 2018).
Biomedical Research
- Imidazole derivatives have been explored for their biological activities. Ramanathan (2017) focuses on the biological studies of certain imidazole derivatives, emphasizing their potential in pharmaceutical research, particularly in designing drugs with antimicrobial and anticancer activities (Ramanathan, 2017).
Safety And Hazards
Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.
properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-(2-methoxyethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-23-12-11-22-18(16-7-9-17(20)10-8-16)13-21-19(22)24-14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHABAQLNQAPYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

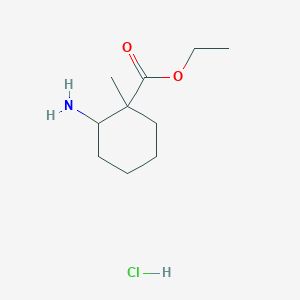
![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)
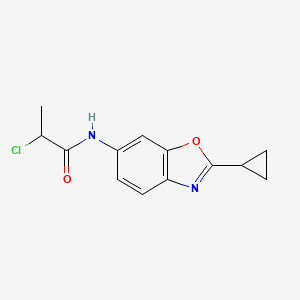
![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)

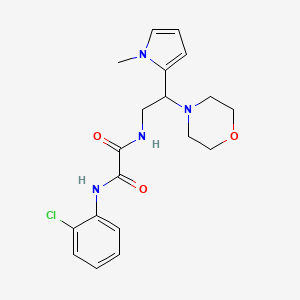
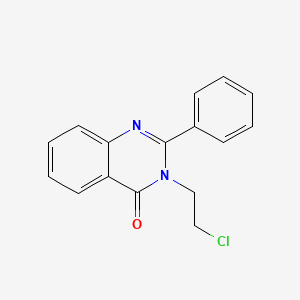
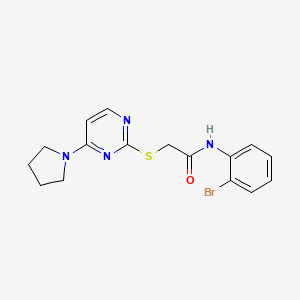
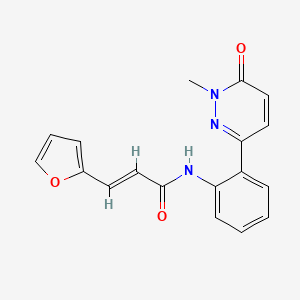
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)
![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)

